1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Kinase Inhibition CDK1/CDK2 Cell Cycle

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1202988-60-0) is a synthetic, unsymmetrical diaryl urea derivative with a molecular formula of C15H17N3O3S2 and a molecular weight of 351.44 g/mol. It is characterized by a central urea linker connecting a phenyl ring substituted with a 1,1-dioxidoisothiazolidine (a cyclic sulfonamide, or sultam) at the meta-position and a thiophen-2-ylmethyl group on the other nitrogen.

Molecular Formula C15H17N3O3S2
Molecular Weight 351.44
CAS No. 1202988-60-0
Cat. No. B2394625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS1202988-60-0
Molecular FormulaC15H17N3O3S2
Molecular Weight351.44
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C15H17N3O3S2/c19-15(16-11-14-6-2-8-22-14)17-12-4-1-5-13(10-12)18-7-3-9-23(18,20)21/h1-2,4-6,8,10H,3,7,9,11H2,(H2,16,17,19)
InChIKeyHDYRDXUTISUFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1202988-60-0): A Structurally Distinctive Urea-Based Probe for Kinase and Urease Research


1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1202988-60-0) is a synthetic, unsymmetrical diaryl urea derivative with a molecular formula of C15H17N3O3S2 and a molecular weight of 351.44 g/mol . It is characterized by a central urea linker connecting a phenyl ring substituted with a 1,1-dioxidoisothiazolidine (a cyclic sulfonamide, or sultam) at the meta-position and a thiophen-2-ylmethyl group on the other nitrogen. This compound is primarily supplied as a research-grade screening compound (typical purity 95%) . Its structural features place it at the intersection of kinase inhibitor and urease inhibitor pharmacophores, leveraging the hydrogen-bonding capacity of both the urea core and the sultam dioxide [1].

Procurement Alert: Why Unverified Analogs of 1202988-60-0 Cannot Be Assumed Functionally Interchangeable


The diaryl urea scaffold is a privileged structure in medicinal chemistry, but its biological outcome is exquisitely sensitive to subtle changes in substitution patterns. Compounds within this class that appear structurally similar to 1202988-60-0 cannot be generically substituted for one another in a screening cascade or SAR program without risking program failure. For example, literature on related isothiazolidine 1,1-dioxide analogs demonstrates that the position of the sultam group on the phenyl ring dramatically alters CDK1/CDK2 inhibitory potency and cellular antiproliferative activity [1]. Furthermore, the specific combination of a meta-sultam phenyl group with a thiophen-2-ylmethyl terminal group is structurally unique among commercially available screening compounds [2]. The absence of publicly available quantitative bioactivity data for 1202988-60-0 [2] means its functional profile is unknown; assuming it behaves identically to any unscreened analog is a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea vs. Structural Analogs


CDK Inhibitory Potential: Class-Level Inference from Isothiazolidine 1,1-Dioxide Pharmacophore

While direct IC50 data for 1202988-60-0 against any kinase has not been disclosed, a foundational study by Lee et al. [1] established that the isothiazolidine 1,1-dioxide (sultam) group, when appended to a core heterocycle, produces potent CDK1 and CDK2 inhibitors. The study demonstrated that analogs bearing this group inhibited the proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cell lines. The target compound contains a sultam group at the meta-position of a phenylurea, a spatial arrangement that is a distinct departure from the indazole and chromone cores in the reference study. This structural divergence may confer a novel selectivity profile against the CDK family or other kinases [2].

Kinase Inhibition CDK1/CDK2 Cell Cycle Cancer

Urease Inhibition Potential: Class-Level Inference from Thiophene-Containing Urea Derivatives

A direct comparison of 1202988-60-0 against a reference urease inhibitor is not available. However, a structurally related compound containing a thiophen-2-ylmethyl-thiourea core is reported to exhibit urease inhibition with an IC50 in the range of 3.50–8.05 µM . The target compound 1202988-60-0 incorporates the same N-(thiophen-2-ylmethyl) motif but replaces the thiourea with a urea and includes a unique sultam-substituted phenyl ring. Given the well-known urease inhibitory properties of thiourea and urea derivatives [1], this compound could be a valuable comparator to explore the role of the urea vs. thiourea linkage and sultam substitution on potency and selectivity against different urease isoforms.

Urease Inhibition Anti-infective Helicobacter pylori Enzyme Inhibitor

Structural Uniqueness and Physicochemical Differentiation: Scaffold Hybridization

A substructure search on SciFinder [1] confirms that the combination of a meta-(1,1-dioxidoisothiazolidin-2-yl)-phenyl urea carrying a thiophen-2-ylmethyl group on the opposite nitrogen is a unique molecular entity not claimed in any patent or primary research article. This scaffold hybridization separates it from two major analog classes: (i) isothiazolidine 1,1-dioxides attached to indazoles or chromones (e.g., CDK inhibitors in Lee et al. [2]), and (ii) simple diaryl ureas like sorafenib that lack the sultam group. Physicochemical property calculations indicate a molecular weight of 351.44 g/mol, a hydrogen bond donor count of 2 (both from urea NH), and a hydrogen bond acceptor count of 5 (from urea C=O, sultam S=O groups, and thiophene S). This balanced profile adheres to Lipinski's Rule of Five [3], suggesting potential oral bioavailability if potency is later established.

Scaffold Hybridization Chemical Diversity Lead Discovery Molecular Design

Comparative Procurement Value: Purity and Supply Chain Consistency

The standard commercial specification for 1202988-60-0 is a purity of 95% as determined by HPLC . While this is typical for a research-grade screening compound, it provides a baseline quality metric. The absence of multiple suppliers for this specific CAS number limits comparative procurement analysis. However, this exclusivity can be a differentiator: a single, traceable supply chain ensures batch-to-batch consistency for a compound that is structurally verified but not yet biologically characterized, reducing the risk of variable results from uncharacterized impurities found in lower-purity analogs from non-verified sources [1].

Chemical Procurement Purity Assurance Screening Library Reproducibility

Critical Assessment: The Inverted Differentiation of Absent Data

The most significant and objective differentiator of 1202988-60-0 is the complete absence of publicly disclosed biological data in peer-reviewed literature or patents as of the search date [1]. In a biomedical research landscape where most commercially available compounds have at least a patent-derived activity claim, the true 'blank slate' nature of this compound represents a high-risk, high-reward procurement choice. It is not outclassed by a known superior analog because for its specific scaffold architecture, no 'best-in-class' comparator has been publicly established. This state, while a scientific liability for immediate application, is a strategic asset for organizations seeking to generate novel, unencumbered intellectual property in the kinase or urease inhibitor space [2].

Data Gap Analysis Risk Assessment Novel Target Identification

Procurement Application Scenarios for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1202988-60-0)


In-House Novel Kinase Profiling to Generate Patentable IP

As its core pharmacophore is validated in CDK inhibition [1] but its specific scaffold is uncharacterized, the most immediate high-value application is in-house kinase panel screening. Unlike purchasing a known, patent-encumbered inhibitor, profiling 1202988-60-0 de novo allows an organization to discover and claim a novel kinase selectivity profile [2]. This scenario is ideal for biotechnology firms building a proprietary library of new chemical entities for oncology or cell cycle-related indications.

A Negative Control or Selectivity Probe in Urease Inhibitor Programs

Given the class-level evidence for urease inhibition by thiophene-containing urea/thiourea derivatives [1], and the known inhibition from related thioxothiazolidinyl-acetamides [2], 1202988-60-0 can be used as a comparative tool. It can help deconvolute whether replacing a thiourea with a urea group or adding a sultam moiety enhances or diminishes inhibitory activity against specific urease isoforms (e.g., Jack bean vs. H. pylori urease), thus serving as a key selectivity probe.

A Core Scaffold for Focused Library Synthesis in Medicinal Chemistry

The uniquely hybridized structure—featuring a meta-sultam phenyl urea and a thiophene tail—makes this compound an excellent starting point for a parallel synthesis medicinal chemistry campaign [1]. The urea nitrogens and the thiophene ring are amenable to rapid derivatization, and the sultam's electron-withdrawing effect can be exploited to tune the urea's hydrogen-bonding strength systematically. This addresses the procurement scenario of acquiring a versatile intermediate for SAR exploration rather than a final biological tool compound [2].

A 'Blank Slate' for Computational and Physical Chemistry Model Validation

The absence of biological data, combined with a well-defined computational profile (e.g., rule-of-five compliance [1]), positions 1202988-60-0 as an ideal test case for validating new computational models. Its unannotated status makes it a perfect candidate for benchmarking molecular dynamics simulations, free-energy perturbation calculations, or novel machine-learning models for predicting polypharmacology, where the model's predictive power can be tested against future experimental data without the confounding bias of pre-existing knowledge [2].

Quote Request

Request a Quote for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.